4-chloro-N-{[5-({2-[(4-ethoxyphenyl)amino]-2-oxoethyl}sulfanyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]methyl}benzamide
Overview
Description
4-chloro-N-{[5-({2-[(4-ethoxyphenyl)amino]-2-oxoethyl}sulfanyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]methyl}benzamide is a complex organic compound that features a triazole ring, a benzamide group, and various functional groups such as allyl, ethoxy, and chlorobenzamide
Preparation Methods
The synthesis of 4-chloro-N-{[5-({2-[(4-ethoxyphenyl)amino]-2-oxoethyl}sulfanyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]methyl}benzamide typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and carbon disulfide.
Introduction of the Allyl Group: The allyl group can be introduced via an allylation reaction using allyl bromide in the presence of a base.
Attachment of the Ethoxyphenyl Group: This step involves a nucleophilic substitution reaction where the ethoxyphenyl group is introduced using ethoxyphenylamine.
Formation of the Benzamide Group: The final step involves the formation of the benzamide group through an amidation reaction using 4-chlorobenzoyl chloride.
Chemical Reactions Analysis
4-chloro-N-{[5-({2-[(4-ethoxyphenyl)amino]-2-oxoethyl}sulfanyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]methyl}benzamide undergoes various chemical reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the allyl group, forming epoxides or other oxidized derivatives.
Reduction: Reduction reactions can target the nitro groups or other reducible functionalities, leading to the formation of amines or other reduced products.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, especially at the benzamide and triazole rings.
Hydrolysis: Hydrolysis reactions can break down the compound into its constituent parts, particularly under acidic or basic conditions.
Scientific Research Applications
4-chloro-N-{[5-({2-[(4-ethoxyphenyl)amino]-2-oxoethyl}sulfanyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]methyl}benzamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, anticancer, and anti-inflammatory agent due to its unique structural features.
Biological Research: It is used in biological assays to study its effects on various cellular pathways and molecular targets.
Materials Science: The compound’s unique properties make it a candidate for use in the development of new materials with specific functionalities.
Mechanism of Action
The mechanism of action of 4-chloro-N-{[5-({2-[(4-ethoxyphenyl)amino]-2-oxoethyl}sulfanyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]methyl}benzamide involves its interaction with specific molecular targets:
Molecular Targets: The compound can bind to enzymes, receptors, or other proteins, modulating their activity.
Pathways Involved: It can influence various cellular pathways, including those involved in cell proliferation, apoptosis, and inflammation.
Comparison with Similar Compounds
4-chloro-N-{[5-({2-[(4-ethoxyphenyl)amino]-2-oxoethyl}sulfanyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]methyl}benzamide can be compared with similar compounds such as:
N-{1-[4-Allyl-5-({2-[(4-ethoxyphenyl)amino]-2-oxoethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]ethyl}-2-: This compound has a similar triazole and benzamide structure but differs in the substitution pattern.
Other Triazole Derivatives: Compounds with similar triazole rings but different functional groups can be compared to highlight the unique properties of this compound.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
4-chloro-N-[[5-[2-(4-ethoxyanilino)-2-oxoethyl]sulfanyl-4-prop-2-enyl-1,2,4-triazol-3-yl]methyl]benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24ClN5O3S/c1-3-13-29-20(14-25-22(31)16-5-7-17(24)8-6-16)27-28-23(29)33-15-21(30)26-18-9-11-19(12-10-18)32-4-2/h3,5-12H,1,4,13-15H2,2H3,(H,25,31)(H,26,30) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPXOGGDZCYJBCE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2CC=C)CNC(=O)C3=CC=C(C=C3)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24ClN5O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.0 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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